1-Methyl-1H-imidazole-5-carbaldehyde
Overview
Description
“1-Methyl-1H-imidazole-5-carbaldehyde” is a heterocyclic compound . It is also known by other names such as “1-Methyl-1H-imidazole-5-carboxaldehyde”, “3-methylimidazole-4-carbaldehyde”, and "3-Methyl-3H-imidazole-4-carbaldehyde" .
Synthesis Analysis
The synthesis of “1-Methyl-1H-imidazole-5-carbaldehyde” involves a two-step procedure. The first step involves the nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions . The second step involves the hydrolysis of esters . Raw materials used in the synthesis include 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol, Chloroform, Manganese sulfate monohydrate, Sodium nitrite, Methylamine hydrochloride, Nitric acid, Potassium permanganate, Acetic acid, Potassium thiocyanate, and Isopropyl alcohol .
Molecular Structure Analysis
The molecular formula of “1-Methyl-1H-imidazole-5-carbaldehyde” is C5H6N2O . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“1-Methyl-1H-imidazole-5-carbaldehyde” affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .
Physical And Chemical Properties Analysis
The molecular weight of “1-Methyl-1H-imidazole-5-carbaldehyde” is 110.11 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not explicitly mentioned in the search results.
Scientific Research Applications
Synthesis and Characterization in Medical Chemistry
1-Methyl-1H-imidazole-5-carbaldehyde and its derivatives play a crucial role as building blocks in medical chemistry. These compounds, especially when modified at the N-1 atom of the imidazole ring, lead to the creation of various biologically active molecules. A study has shown that starting from 4-methyl-1H-imidazole-5-carbaldehyde, different alkyl groups can be derived, leading to the synthesis of new compounds with potential biological activities (Orhan et al., 2019).
Copper-Catalyzed Oxidative Coupling
The copper-catalyzed oxidative coupling of α,β-unsaturated aldehydes with amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes highlights a functional group-compatible synthesis method. This process features aldehyde preservation, uses inexpensive catalysts, and demonstrates high atom economy under mild conditions (Li et al., 2015).
Photoluminescence Properties in Zinc(II) Complexes
In a study, 1-methyl-1H-imidazole-5-carbaldehyde was used to react with ZnX2 (X = Cl and Br) under specific conditions to form Zn(II) mononuclear complexes. These complexes exhibited distinct photoluminescence properties under UV light, which could be due to the ion radius of coordination halogen (Li et al., 2019).
Structural Analysis in Silver-Imidazolecarbaldehyde Oxime Complexes
The structure of silver imidazolecarbaldehyde oxime complexes was analyzed, revealing insights into the intra- and intermolecular interactions. These studies are critical for understanding the coordination modes and nuclearity of the complexes, which has implications for the synthesis and application of such compounds in various fields (Ofori et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The hazard classifications include Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .
properties
IUPAC Name |
3-methylimidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-4-6-2-5(7)3-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYKZFOZWZMEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341519 | |
Record name | 1-Methyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
39021-62-0 | |
Record name | 1-Methyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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